![molecular formula C14H17NO2 B2762598 2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid CAS No. 925192-36-5](/img/structure/B2762598.png)
2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid
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Overview
Description
2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid (TMQC) is a heterocyclic aromatic compound that has been widely studied in the field of synthetic chemistry due to its unique properties and potential applications. It is a versatile building block for the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and dyes. The compound has also been studied for its potential use in the development of new drugs, as well as its role in the regulation of various biochemical and physiological processes.
Scientific Research Applications
Antagonism of the NMDA Receptor
Research on 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives, structurally related to 2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carboxylic acid, has shown that these compounds can act as in vitro antagonists at the glycine site on the NMDA receptor. These findings underline the significance of the correct positioning of hydrogen-bond-accepting groups for high-affinity binding, suggesting common features between the glycine site and the neurotransmitter recognition site of the NMDA receptor (Carling et al., 1992).
Antibacterial Activity
Studies have explored the structure-activity relationships of antibacterial 1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their derivatives, highlighting the potential of such compounds in developing new antibacterial agents. This research indicates that modifications to the quinoline structure can result in compounds with significant activities against both Gram-positive and Gram-negative bacteria (Koga et al., 1980).
Synthetic Studies on Marine Drugs
4H-Chromene-2-carboxylic acid ester derivatives, related to the tetrahydroquinoline structure, have been synthesized for use in structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. This work demonstrates the utility of these compounds in the exploration of potential therapeutic agents (Li et al., 2013).
Photolabile Protecting Group for Carboxylic Acids
Research on 8-bromo-7-hydroxyquinoline (BHQ) has introduced a new photolabile protecting group for carboxylic acids with greater single-photon quantum efficiency than other photolabile groups. This development is significant for applications requiring in vivo use, including the controlled release of biological messengers (Fedoryak & Dore, 2002).
C-H Functionalization in Carboxylic Acid Derivatives
A method for auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp³ and sp² C-H bonds in carboxylic acid derivatives has been developed. This approach facilitates the selective functionalization of primary and secondary sp³ C-H bonds, contributing to the synthesis of structurally diverse molecules (Shabashov & Daugulis, 2010).
Mechanism of Action
Target of Action
It is known that quinoline derivatives, a class to which this compound belongs, have the potential to function as powerful antioxidants .
Mode of Action
Quinoline derivatives are known to exhibit antioxidant properties, suggesting that they may interact with reactive oxygen species (ros) to prevent oxidative damage .
Result of Action
As an antioxidant, it may help to neutralize ros, thereby preventing cellular damage caused by oxidative stress .
properties
IUPAC Name |
2,2,4,6-tetramethyl-1H-quinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-8-5-10-9(2)7-14(3,4)15-12(10)11(6-8)13(16)17/h5-7,15H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJASIMMCRYPVCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)O)NC(C=C2C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid |
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